Triapine falls under the category of ribonucleotide reductase inhibitors. These molecules act by interfering with an enzyme called ribonucleotide reductase, which plays a crucial role in the synthesis of DNA precursors within cells. By inhibiting this enzyme, triapine disrupts the normal process of DNA replication, which can be detrimental to rapidly dividing cancer cells. This mechanism of action has made triapine a potential candidate for cancer treatment [].
Triapine has been investigated in various clinical trials, primarily focusing on its effectiveness against different types of leukemia, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) []. While some studies have shown promising results, indicating potential benefits for patients, others have not demonstrated significant efficacy. Further research is needed to determine the optimal use of triapine in cancer treatment regimens [].
The research applications of triapine extend beyond the field of oncology. Studies have explored its potential use in treating other conditions, such as HIV/AIDS and autoimmune diseases like rheumatoid arthritis. However, these investigations are still in the early stages, and more research is necessary to determine the effectiveness and safety of triapine in these contexts [, ].
Acute Toxic;Irritant